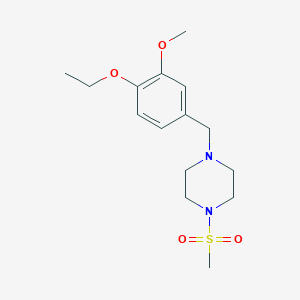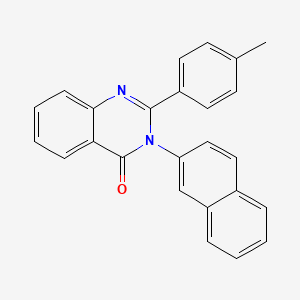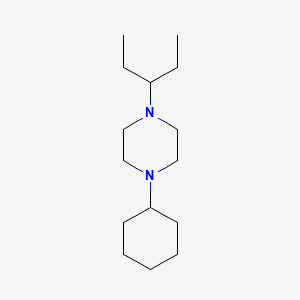![molecular formula C21H23FN2O3S B14920132 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B14920132.png)
3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a fluorophenyl group, and a piperidinyl methanone group. Its multifaceted structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Dihydroisoquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroisoquinoline ring.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via electrophilic aromatic substitution or through the use of fluorinated reagents.
Final Coupling and Methanone Formation: The final step involves coupling the intermediate compounds and forming the methanone group under controlled conditions, often using catalysts and specific reaction temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient reaction conditions and the use of automated synthesis equipment to scale up production.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroisoquinolin-2(1H)-ylsulfonylbenzoic acid: Known for its potent inhibitory effects on aldo-keto reductase AKR1C3.
(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl(4-methoxy-3-nitrophenyl)methanone: Another compound with a similar core structure but different functional groups.
Uniqueness
3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets
Properties
Molecular Formula |
C21H23FN2O3S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C21H23FN2O3S/c22-19-7-9-20(10-8-19)28(26,27)24-12-3-6-18(15-24)21(25)23-13-11-16-4-1-2-5-17(16)14-23/h1-2,4-5,7-10,18H,3,6,11-15H2 |
InChI Key |
SCQNBELQGYMNNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Furan-2-yl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14920054.png)
![4-(3-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-sulfanyl-4H-1,2,4-triazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14920062.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B14920064.png)

![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B14920076.png)



![2-{4-[1-(3-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B14920110.png)
![(4-Benzylpiperidin-1-yl)[1-(3-methylcyclohexyl)piperidin-3-yl]methanone](/img/structure/B14920113.png)
![4-chloro-N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14920116.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B14920124.png)
![2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol](/img/structure/B14920130.png)

